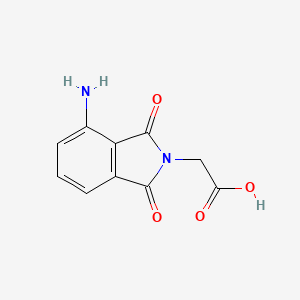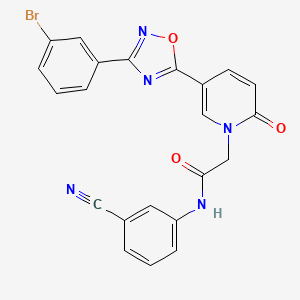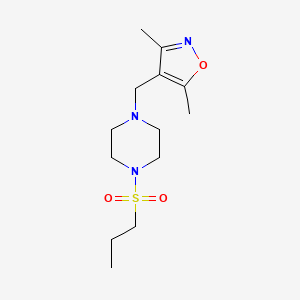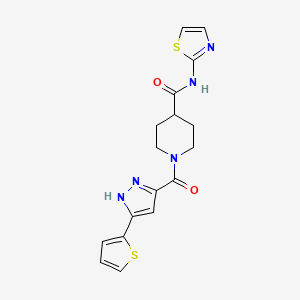![molecular formula C19H19N3O4 B2653169 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 941876-18-2](/img/structure/B2653169.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring. The compound also contains two methoxy groups and an amide group.Applications De Recherche Scientifique
Conformational Analysis and Structural Properties
Conformational Equilibrium in Solvents
A study by Forbes et al. (2001) on a similar compound, N-(pyrimidin-2-yl)pentafluorobenzamide, reveals its ability to adopt a cis amide bond in the solid state and exhibit a mixture of cis and trans rotamers in solution. The conformational equilibrium is influenced by solvent properties, highlighting the importance of solvation effects on the structure of such compounds (Forbes et al., 2001).
Crystal Structure and Tautomerism
Research by Rajam et al. (2017) on pyrimidines, including variants with dimethyl substitutions, emphasizes their significance in molecular recognition processes, particularly through hydrogen bonding. This study underlines the importance of pyrimidine derivatives in biological and medicinal applications, suggesting potential research avenues for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide (Rajam et al., 2017).
Applications in Cancer Research
Antiproliferative Activity and Cancer Research
Huang et al. (2020) investigated a compound with a similar pyrimidinyl structure, demonstrating marked inhibition against various human cancer cell lines. This suggests potential applications of this compound in cancer research, particularly as an antiproliferative agent (Huang et al., 2020).
Synthesis and Evaluation for Antitumor Activity
The synthesis and evaluation of pyrimidine derivatives for antitumor activities, as described by Grivsky et al. (1980), provide insights into the potential of this compound in similar applications. The compound's structural features could be exploited for targeted drug action against cancer (Grivsky et al., 1980).
Miscellaneous Applications
Antibacterial and Antifungal Activities
A study by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives, using pyridine as a starting material, highlights their antimicrobial properties. This suggests that this compound could potentially be explored for similar antibacterial and antifungal applications (Hossan et al., 2012).
Inhibitors of TNF-α Production
Collin et al. (1999) synthesized N-pyridinyl(methyl)fluorobenzamides to inhibit TNF-α production, indicating the potential of related compounds, like this compound, in inflammatory and immune response studies (Collin et al., 1999).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-15-20-12(2)16(19(24)22(15)10-11)21-18(23)13-6-5-7-14(25-3)17(13)26-4/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJAAFKGMIDCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2653087.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653088.png)
![(5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2653089.png)

![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)


![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)


